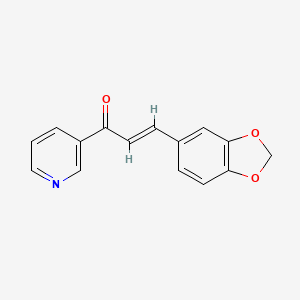
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone is an organic compound with the molecular formula C15H11NO3 and a molecular weight of 253.26 g/mol . This compound is known for its unique structure, which includes a benzodioxole ring fused with a pyridine ring through a propenone linkage.
Méthodes De Préparation
The synthesis of 3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone typically involves the condensation of 3-pyridinecarboxaldehyde with 3,4-methylenedioxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography .
the synthetic route mentioned above can be scaled up for larger-scale production if needed .
Analyse Des Réactions Chimiques
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promise as a lead compound for the development of new anticancer agents.
Materials Science:
Biological Research: Researchers have investigated the biological activities of this compound, including its potential as an antimicrobial and anti-inflammatory agent.
Mécanisme D'action
The mechanism of action of 3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . It likely exerts its effects by modulating the activity of key proteins involved in cell proliferation and survival, such as tubulin and microtubules .
Comparaison Avec Des Composés Similaires
3-Benzo(1,3)dioxol-5-YL-1-pyridin-3-YL-propenone can be compared with other similar compounds, such as:
1-Benzo(1,3)dioxol-5-YL-3-N-fused heteroaryl indoles: These compounds also feature a benzodioxole ring and have shown significant anticancer activity.
Benzo[d][1,3]dioxole derivatives: These compounds share the benzodioxole core structure and have been studied for various biological activities, including anticancer and antimicrobial properties.
The uniqueness of this compound lies in its specific combination of structural features, which contribute to its distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C15H11NO3 |
|---|---|
Poids moléculaire |
253.25 g/mol |
Nom IUPAC |
(E)-3-(1,3-benzodioxol-5-yl)-1-pyridin-3-ylprop-2-en-1-one |
InChI |
InChI=1S/C15H11NO3/c17-13(12-2-1-7-16-9-12)5-3-11-4-6-14-15(8-11)19-10-18-14/h1-9H,10H2/b5-3+ |
Clé InChI |
SWCPAKKAUGIZQP-HWKANZROSA-N |
SMILES isomérique |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)C3=CN=CC=C3 |
SMILES canonique |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Decane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B15077650.png)
![N-[1-({[4-(acetylamino)phenyl]carbamothioyl}amino)-2,2,2-trichloroethyl]-4-methylbenzamide](/img/structure/B15077658.png)
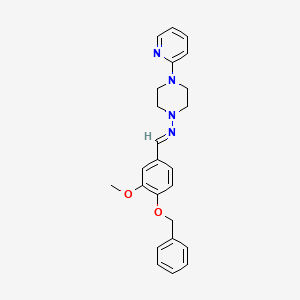
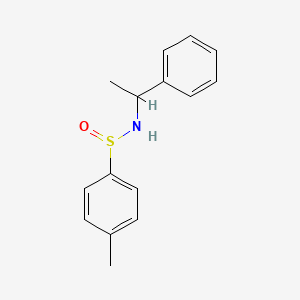
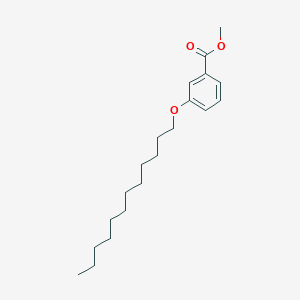
![3-methyl-7-(4-methylbenzyl)-8-{[2-(morpholin-4-yl)ethyl]sulfanyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B15077677.png)
![4-(3,4-dimethoxyphenyl)-2-[(2E)-2-(furan-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B15077684.png)
![2-[[2-(2-Bromopropanoylamino)acetyl]amino]acetic acid](/img/structure/B15077685.png)
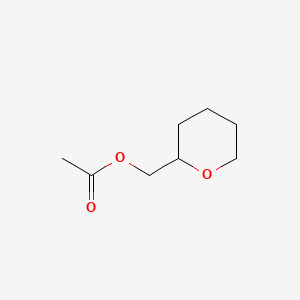
![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B15077708.png)
![4-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]phenyl 4-methylbenzoate](/img/structure/B15077721.png)
![ethyl 4-({[(3Z)-2-oxo-3-(4-oxo-3-propyl-2-thioxo-1,3-thiazolidin-5-ylidene)-2,3-dihydro-1H-indol-1-yl]acetyl}amino)benzoate](/img/structure/B15077725.png)
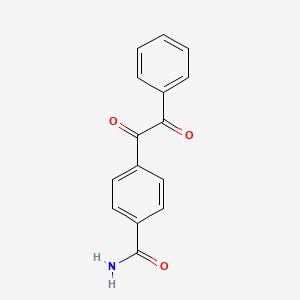
![6-[(5Z)-5-(1-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B15077743.png)
